molecular formula C18H26O4S B12970307 3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate

3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate

Cat. No.: B12970307
M. Wt: 338.5 g/mol
InChI Key: UEBBAEXCJZWPMP-UHFFFAOYSA-N
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Description

3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate is an organic compound with the molecular formula C18H24O3S It is a derivative of naphthalene, characterized by the presence of two tert-butyl groups and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate typically involves the sulfonation of 3,7-Di-tert-butylnaphthalene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Di-tert-butylnaphthalene-1-sulfonamide
  • 3,7-Di-tert-butylnaphthalene-1,5-disulfonic acid
  • 3,7-Di-tert-butylnaphthalene-1-sulfonic acid phenylamide

Uniqueness

3,7-Di-tert-butylnaphthalene-1-sulfonic acid hydrate is unique due to the presence of both tert-butyl groups and a sulfonic acid group, which confer distinct chemical properties. These structural features make it a versatile compound for various applications, distinguishing it from other similar naphthalene derivatives.

Properties

Molecular Formula

C18H26O4S

Molecular Weight

338.5 g/mol

IUPAC Name

3,7-ditert-butylnaphthalene-1-sulfonic acid;hydrate

InChI

InChI=1S/C18H24O3S.H2O/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);1H2

InChI Key

UEBBAEXCJZWPMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)O.O

Origin of Product

United States

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